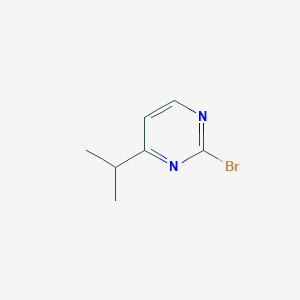
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine
カタログ番号 B6206746
CAS番号:
1233932-36-9
分子量: 194.6
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine” is a chemical compound with the linear formula C8H7N4Cl1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki coupling reactions. Specifically, either (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester or its pyrazolyl-C3-methylated counterpart is reacted with a 5-substituted-2,4-dichloropyrimidine in the presence of PdCl2 (dppf)·DCM and K2CO3 in 1,4-dioxane/ethanol/water .Molecular Structure Analysis
The molecular structure of “2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a 1-methyl-1H-pyrazol-4-yl group .Physical And Chemical Properties Analysis
“2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves the reaction of 4-methyl-1H-pyrazole-3,5-diamine with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of a base to form the intermediate 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)imidazole. This intermediate is then reacted with cyanamide in the presence of a base to form the final product, 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine.", "Starting Materials": [ "4-methyl-1H-pyrazole-3,5-diamine", "2-chloro-1,3-dimethylimidazolinium chloride", "base", "cyanamide" ], "Reaction": [ "Step 1: 4-methyl-1H-pyrazole-3,5-diamine is reacted with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of a base, such as potassium carbonate, to form the intermediate 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)imidazole.", "Step 2: The intermediate 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)imidazole is then reacted with cyanamide in the presence of a base, such as sodium methoxide, to form the final product, 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine.", "Overall Reaction: 4-methyl-1H-pyrazole-3,5-diamine + 2-chloro-1,3-dimethylimidazolinium chloride + base + cyanamide → 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine" ] } | |
CAS番号 |
1233932-36-9 |
製品名 |
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine |
分子式 |
C8H7ClN4 |
分子量 |
194.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-chloro-5-(2-fluoroethoxy)pyridine
1543200-73-2
4-(4-bromophenyl)pyridin-2-amine
1367938-76-8



